[6-Hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate

Catalog No.
S582666
CAS No.
39011-91-1
M.F
C23H28O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-Hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxy...

CAS Number

39011-91-1

Product Name

[6-Hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate

IUPAC Name

[6-hydroxy-8-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-20-8-22(30)13-6-23(20,33-18-16(28)15(27)14(26)12(7-24)32-18)21(13,19(34-20)35-22)9-31-17(29)10-2-4-11(25)5-3-10/h2-5,12-16,18-19,24-28,30H,6-9H2,1H3

InChI Key

FCHVXNVDFYXLIL-UHFFFAOYSA-N

SMILES

Array

Synonyms

oxypaeoniflora, oxypaeoniflorin

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O

The exact mass of the compound Oxypaeoniflorin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neuroprotective Effects:

Oxypaeoniflorin has been shown to exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest it may:

  • Reduce oxidative stress: Oxypaeoniflorin's antioxidant properties may help combat the harmful effects of free radicals in the brain, which are implicated in neurodegeneration [].
  • Modulate neuroinflammation: This compound may regulate inflammatory pathways in the brain, potentially mitigating the inflammatory processes associated with neurodegenerative diseases [, ].
  • Improve cognitive function: Studies in animal models suggest that oxypaeoniflorin may improve memory and learning [].

Anti-inflammatory and Immunomodulatory Effects:

Oxypaeoniflorin has demonstrated anti-inflammatory and immunomodulatory properties, suggesting potential applications in various inflammatory conditions, including:

  • Autoimmune diseases: Studies suggest oxypaeoniflorin may suppress the activity of immune cells involved in autoimmune diseases like rheumatoid arthritis and lupus [, ].
  • Inflammatory bowel disease: Research indicates oxypaeoniflorin may alleviate symptoms of inflammatory bowel disease by reducing inflammation in the gut [].

Other Potential Applications:

Oxypaeoniflorin is being investigated for its potential benefits in various other conditions, including:

  • Cancer: Studies suggest oxypaeoniflorin may exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
  • Cardiovascular disease: Research indicates oxypaeoniflorin may protect against heart damage and improve blood flow.
  • Liver diseases: Studies suggest oxypaeoniflorin may have hepatoprotective effects, potentially offering benefits in liver diseases.

Oxypaeoniflorin is a monoterpene glycoside primarily derived from the roots of Paeonia lactiflora, a plant widely used in traditional Chinese medicine. Its molecular formula is C23H28O12C_{23}H_{28}O_{12}, and it is recognized for its structural complexity, featuring multiple hydroxyl groups and a glycosidic bond, which contribute to its biological activities and chemical reactivity . Oxypaeoniflorin has garnered attention for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.

Typical of glycosides and polyphenolic compounds. Key reactions include:

  • Hydrolysis: The glycosidic bond can be cleaved by acids or enzymes, releasing the aglycone and sugar moieties.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones or other reactive species under certain conditions .
  • Reduction: Reduction reactions can convert carbonyl groups to alcohols, influencing the compound's biological activity.

These reactions are significant as they can alter the compound's pharmacological properties and bioavailability.

Oxypaeoniflorin exhibits a range of biological activities:

  • Anti-inflammatory Effects: Research indicates that Oxypaeoniflorin can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Properties: Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders .
  • Antioxidant Activity: The compound demonstrates significant antioxidant capabilities, likely due to its phenolic structure, which can scavenge free radicals and reduce oxidative damage in cells .

Synthesis of Oxypaeoniflorin can occur through both natural extraction and synthetic pathways:

  • Natural Extraction: The primary method involves extracting the compound from Paeonia lactiflora roots using solvents like ethanol or methanol. This method preserves the natural configuration of the compound.
  • Synthetic Approaches: Chemical synthesis can be achieved through glycosylation reactions where a sugar moiety is attached to an appropriate aglycone. Various synthetic strategies may employ different catalysts and conditions to optimize yield and purity .

Oxypaeoniflorin has several applications in both traditional medicine and modern pharmacology:

  • Traditional Medicine: Used in herbal formulations for treating conditions such as menstrual disorders, pain relief, and inflammation.
  • Pharmaceutical Development: Investigated as a potential lead compound for developing new drugs targeting inflammation and neuroprotection.
  • Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin .

Studies on Oxypaeoniflorin's interactions with other compounds have revealed important insights:

  • Synergistic Effects: When combined with other herbal extracts or compounds, Oxypaeoniflorin may enhance therapeutic effects. For instance, its combination with other flavonoids has been shown to improve anti-inflammatory responses .
  • Drug Interactions: Research is ongoing to evaluate how Oxypaeoniflorin interacts with conventional drugs, particularly in terms of pharmacokinetics and pharmacodynamics. Understanding these interactions is crucial for safe therapeutic use .

Several compounds share structural or functional similarities with Oxypaeoniflorin. Here are a few notable examples:

Compound NameMolecular FormulaKey Properties
PaeoniflorinC23H28O11C_{23}H_{28}O_{11}Anti-inflammatory, analgesic
Gallic AcidC7H6O5C_{7}H_{6}O_{5}Antioxidant, antimicrobial
CatechinC15H14O6C_{15}H_{14}O_{6}Antioxidant, cardioprotective
RutinC21H20O12C_{21}H_{20}O_{12}Antioxidant, anti-inflammatory

Uniqueness of Oxypaeoniflorin

Oxypaeoniflorin stands out due to its specific glycosidic structure that enhances its solubility and bioavailability compared to similar compounds. Its unique combination of anti-inflammatory and neuroprotective properties makes it particularly valuable in therapeutic applications targeting chronic diseases associated with inflammation and oxidative stress.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

496.15807632 Da

Monoisotopic Mass

496.15807632 Da

Heavy Atom Count

35

UNII

3A7O4NBD5S

Dates

Last modified: 08-15-2023

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